4-Chlorophenylglyoxal hydrate

Description

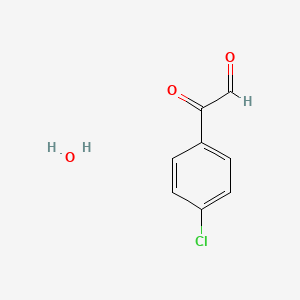

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(4-chlorophenyl)-2-oxoacetaldehyde;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClO2.H2O/c9-7-3-1-6(2-4-7)8(11)5-10;/h1-5H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTOCXCVDVKZPEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C=O)Cl.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859932-64-2 | |

| Record name | 4-Chlorophenylglyoxal hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction to 4-Chlorophenylglyoxal Hydrate: A Versatile Chemical Probe

An In-Depth Technical Guide to 4-Chlorophenylglyoxal Hydrate: Chemical Properties, Structure, and Applications in Drug Development

This guide provides a comprehensive technical overview of this compound, a bifunctional carbonyl compound with significant applications in biochemical research and as a synthetic precursor in drug discovery. We will delve into its chemical and physical properties, structural characteristics, synthesis, and key applications, with a focus on its utility for researchers, medicinal chemists, and professionals in drug development.

This compound, systematically named 2-(4-chlorophenyl)-2-oxoacetaldehyde hydrate, is a valuable reagent in the study of protein structure and function.[1][2] Its primary utility stems from the high reactivity of its adjacent carbonyl groups, which allows for the selective modification of arginine residues in proteins.[1][2] This specificity provides a powerful tool for investigating the role of arginine in enzyme active sites and protein-protein interactions.[1][2] Furthermore, the presence of a chlorine atom on the phenyl ring enhances the electrophilicity of the carbonyls and serves as a useful handle for developing derivatives with modulated biological activities, including potential anticancer and antimicrobial agents.[1][2]

Chemical Identity and Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. It is a solid at room temperature and exhibits moderate solubility in polar organic solvents.

| Property | Value | Source(s) |

| Systematic Name | 2-(4-chlorophenyl)-2-oxoacetaldehyde;hydrate | [1][3] |

| Molecular Formula | C₈H₇ClO₃ | [1][2][3] |

| Molecular Weight | 186.59 g/mol | [1][2][3] |

| CAS Numbers | 4996-21-8, 859932-64-2 | [1][2][3] |

| Appearance | White to off-white solid | (Typical) |

| Flash Point | 105 °C | [4][5] |

| Solubility | Moderately soluble in water, ethanol, and acetic acid | [1] |

| Thermal Stability | Undergoes reversible dehydration above 80°C to form the anhydrous yellow liquid. | [1][2] |

Molecular Structure and Spectroscopic Characterization

The structure of this compound features a benzene ring substituted at the para position with a chlorine atom, which is in turn bonded to a glyoxal moiety. In its solid, stable form, the terminal aldehyde group is hydrated to form a geminal diol.[1][2] This hydration is a key feature, as it stabilizes the otherwise highly reactive aldehyde, preventing polymerization.[1][2]

Expected Spectroscopic Data:

| Spectroscopic Technique | Expected Features |

| ¹H NMR | Aromatic protons would appear as two doublets in the ~7.5-8.0 ppm region. The methine proton of the hydrated aldehyde would likely appear as a singlet around 5.5-6.0 ppm, with the hydroxyl protons of the gem-diol also present. |

| ¹³C NMR | Aromatic carbons would be observed in the 120-140 ppm range. The two carbonyl carbons would be significantly downfield, with the ketone carbon appearing around 190 ppm and the hydrated aldehyde carbon around 90-95 ppm. |

| Infrared (IR) Spectroscopy | A strong absorption band for the ketone C=O stretch would be expected around 1680-1700 cm⁻¹. Broad O-H stretching bands from the gem-diol and any residual water would be present in the 3200-3500 cm⁻¹ region. C-Cl stretching would be observed in the fingerprint region. |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the anhydrous form [M]+ at m/z 168 (for ³⁵Cl) and 170 (for ³⁷Cl) in a roughly 3:1 ratio, along with characteristic fragmentation patterns. |

Below is a diagram illustrating the equilibrium between the hydrated and anhydrous forms of 4-chlorophenylglyoxal.

Caption: Reversible hydration of 4-chlorophenylglyoxal.

Synthesis and Purification

The synthesis of this compound typically starts from 4-chloroacetophenone. Historical methods often employed selenium dioxide (SeO₂) as the oxidizing agent.[1][2] While effective, the toxicity of selenium compounds has led to the development of alternative methods.

Experimental Protocol: Synthesis of this compound (Adapted)

-

Preparation of the β-keto sulfoxide:

-

In a flame-dried, three-necked flask under a nitrogen atmosphere, combine dry dimethyl sulfoxide (DMSO) and dry t-butyl alcohol.

-

Add potassium t-butoxide and warm the mixture to dissolve the solids.

-

Cool the mixture and slowly add 4-chloroacetophenone.

-

Stir the reaction at room temperature for several hours.

-

Remove the solvent under reduced pressure and pour the residue into an ice-water slurry to precipitate the product.

-

Isolate the crude β-keto sulfoxide by filtration.

-

-

Oxidation to 4-chlorophenylglyoxal:

-

Dissolve the crude β-keto sulfoxide in a suitable solvent such as chloroform.

-

Add cupric acetate monohydrate and stir the mixture at room temperature for 1-2 hours.

-

Filter the reaction mixture to remove the copper salts.

-

Wash the filtrate with water and a mild base (e.g., sodium bicarbonate solution) to remove acidic impurities.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the anhydrous 4-chlorophenylglyoxal as a yellow oil.

-

-

Hydration:

-

Dissolve the anhydrous 4-chlorophenylglyoxal in 3-4 volumes of hot water.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote crystallization of the hydrate.

-

Collect the white to off-white crystals of this compound by vacuum filtration and air dry.

-

Purification: The crude hydrate can be further purified by recrystallization from hot water.

The following diagram outlines the general synthetic workflow.

Caption: General synthetic workflow for this compound.

Chemical Reactivity and Applications

Selective Modification of Arginine Residues in Proteins

The most prominent application of this compound is the selective chemical modification of arginine residues in proteins.[1][2] The guanidinium group of arginine reacts with the two carbonyl groups of the glyoxal to form a stable dihydroxyimidazolidine adduct. This reaction is highly specific for arginine under controlled pH conditions (typically pH 7-8).

This specific modification is invaluable for:

-

Identifying essential arginine residues: By modifying arginine and observing a loss of protein function, researchers can identify arginines that are critical for catalytic activity or substrate binding.

-

Probing enzyme active sites: The introduction of the bulky 4-chlorophenyl group can provide insights into the steric constraints of an enzyme's active site.

-

Bioconjugation: The glyoxal can be used to attach probes, tags, or other molecules to proteins at arginine sites.

Experimental Protocol: Arginine Modification of a Protein (General)

-

Protein Preparation: Prepare a solution of the target protein in a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.4). The buffer should be free of primary amines.

-

Reagent Preparation: Prepare a stock solution of this compound in the same buffer or a minimal amount of a compatible organic solvent (e.g., DMSO).

-

Reaction: Add the this compound solution to the protein solution to achieve the desired molar excess (typically 10- to 100-fold). Incubate the reaction at a controlled temperature (e.g., 37°C) for a defined period (e.g., 1-4 hours).

-

Quenching and Purification: Quench the reaction by adding a scavenger for excess glyoxal (e.g., Tris buffer) or by removing the excess reagent via dialysis, size-exclusion chromatography, or buffer exchange.

-

Analysis: Confirm the modification using techniques such as mass spectrometry (to observe the mass shift corresponding to the adduct), amino acid analysis, or functional assays.

The reaction of 4-chlorophenylglyoxal with an arginine residue is depicted below.

Caption: Arginine modification using 4-chlorophenylglyoxal.

Precursor for Heterocyclic Synthesis in Drug Discovery

This compound is a versatile building block for the synthesis of various heterocyclic compounds. Of particular interest is its use in the synthesis of triazine derivatives, which are known to exhibit a wide range of biological activities. The reaction of the glyoxal with aminoguanidines or other suitable nitrogen-containing nucleophiles can lead to the formation of substituted triazines.

These triazine derivatives have been investigated for their potential as:

-

Anticancer agents: Some studies have shown that triazines derived from 4-chlorophenylglyoxal exhibit cytotoxicity against various cancer cell lines.[1] The presence of the chloro- and phenyl- substituents can contribute to improved membrane permeability and target binding affinity.

-

Antimicrobial agents: The triazine scaffold is a common feature in many antimicrobial compounds.[4][6][7][8] The derivatives of 4-chlorophenylglyoxal can be further functionalized to optimize their antimicrobial spectrum and potency.

The general mechanism for the formation of these triazine derivatives involves a condensation reaction followed by cyclization. The specific reaction conditions and the nature of the other reactants determine the final structure of the triazine ring and its substituents.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

GHS Hazard Statements:

-

H302: Harmful if swallowed.[3]

-

H312: Harmful in contact with skin.[3]

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H332: Harmful if inhaled.[3]

-

H335: May cause respiratory irritation.[3]

Recommended Personal Protective Equipment (PPE):

-

Chemical-resistant gloves (e.g., nitrile)

-

Safety goggles or a face shield

-

Laboratory coat

Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials.

Conclusion

This compound is a valuable and versatile reagent for researchers in chemistry and biology. Its ability to selectively modify arginine residues provides a precise tool for probing protein structure and function. Furthermore, its utility as a synthetic precursor for biologically active heterocyclic compounds, such as triazines, underscores its importance in the field of drug discovery. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its safe and effective use in the laboratory.

References

- 1. This compound | C8H7ClO3 | CID 15556731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (4996-21-8) for sale [vulcanchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Design, synthesis and SAR exploration of hybrid 4-chlorophenylthiazolyl-s-triazine as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. luminixhealth.com [luminixhealth.com]

- 6. Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and biological evaluation of novel 1,3,5-triazine derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Arginine-Specific Modification by 4-Chlorophenylglyoxal Hydrate

Abstract: The selective chemical modification of amino acid residues is a cornerstone of modern proteomics, drug development, and bioconjugation. Among the proteinogenic amino acids, arginine, with its unique guanidinium group, presents a specific target for chemical probing. This guide provides an in-depth exploration of the mechanism, application, and validation of 4-chlorophenylglyoxal hydrate as a chemoselective reagent for modifying arginine residues. We will dissect the underlying reaction chemistry, provide field-proven experimental protocols, and discuss the analytical methodologies required to validate and characterize the resulting covalent adducts. This document is intended for researchers, chemists, and drug development professionals seeking to leverage arginine modification as a tool to elucidate protein structure, function, and interactions.

The Strategic Importance of Arginine Modification

The guanidinium side chain of arginine is a feature of profound biological significance. With a pKa of approximately 12.5, it is positively charged under nearly all physiological conditions, making it a frequent participant in electrostatic interactions, hydrogen bonding networks, and enzyme catalytic mechanisms.[1] Its high abundance on protein surfaces further establishes it as a prime target for chemical modification.[1] While lysine and cysteine have historically been the workhorses for protein bioconjugation, targeting arginine offers a distinct advantage for several reasons:

-

Orthogonal Reactivity: Arginine's chemistry is distinct from the primary amines of lysine and the thiols of cysteine, allowing for orthogonal labeling strategies on proteins where multiple, specific modifications are desired.

-

Probing Functional Sites: As arginine is often critical in active sites and protein-protein interfaces, its selective modification can be a powerful tool for functional interrogation and inhibitor development.[2][3]

-

Stability: The adducts formed by the reaction of α-dicarbonyls like phenylglyoxals with arginine are generally stable, making them suitable for a wide range of downstream applications.[1]

The Core Mechanism: A Tale of Two Carbonyls

4-Chlorophenylglyoxal belongs to the class of α-dicarbonyl or vicinal dicarbonyl compounds, which have long been recognized for their ability to selectively react with the guanidinium group.[1] The reaction mechanism is a well-characterized condensation reaction.

The core of the reaction involves the nucleophilic attack of the guanidinium group of arginine on the two electrophilic carbonyl carbons of 4-chlorophenylglyoxal. The established stoichiometry for this reaction is that two molecules of phenylglyoxal react with one arginine guanidinium group .[4][5] This proceeds through the formation of an unstable intermediate which rapidly rearranges and dehydrates to form a stable dihydroxyimidazolidine derivative.

The key steps are:

-

Nucleophilic Attack: The reaction is initiated by the attack of a terminal nitrogen of the guanidinium side chain on one of the carbonyl carbons of a 4-chlorophenylglyoxal molecule.

-

Cyclization: A second molecule of 4-chlorophenylglyoxal is engaged, leading to the formation of a five-membered dihydroxyimidazolidine ring structure fused to the arginine side chain.

-

Dehydration (Condensation): The initial adduct can lose water molecules to form a more stable hydroimidazolone structure.[6] This final product is hydrolytically stable, a crucial feature for most applications.[1]

Below is a diagram illustrating the chemical transformation.

Caption: Reaction of arginine with two molecules of 4-chlorophenylglyoxal.

Optimizing the Reaction: A Guide to Specificity and Efficiency

The success of an arginine modification experiment hinges on carefully controlled reaction conditions. The primary variables—pH, reagent concentration, and temperature—must be optimized to maximize specificity for arginine while minimizing off-target effects.

Causality Behind Experimental Choices:

-

pH: The reaction rate increases significantly with pH, typically performed between pH 7.5 and 9.0.[4][5] This is because the reaction requires a nucleophilic guanidinium group. Although the pKa is high, a sufficient population of the reactive, unprotonated form exists in this pH range to drive the reaction forward without promoting side reactions like lysine modification, which becomes more competitive at higher pH values.

-

Buffer Choice: A non-nucleophilic buffer such as sodium bicarbonate or HEPES is critical. Buffers containing primary amines, such as Tris, will compete with the protein for reaction with the glyoxal and must be avoided.[7]

-

Reagent Concentration: A molar excess of 4-chlorophenylglyoxal (typically 10- to 100-fold over the arginine concentration) is used to ensure the reaction proceeds to completion.

| Parameter | Recommended Range | Rationale |

| pH | 7.5 - 9.0 | Balances guanidinium nucleophilicity with reagent stability and minimizes lysine side reactions. |

| Buffer System | 50-100 mM Sodium Bicarbonate | Non-nucleophilic; maintains pH without interfering with the reaction. |

| Temperature | 25 - 37 °C | Provides sufficient thermal energy without denaturing most proteins. |

| Molar Excess | 10 - 100x over Arginine | Drives the reaction to completion in a reasonable timeframe. |

| Reaction Time | 1 - 4 hours | Typically sufficient for modification; can be optimized by monitoring with mass spectrometry. |

Experimental Protocol: Modifying a Protein with 4-Chlorophenylglyoxal

This protocol provides a self-validating workflow for the modification of a target protein. The key is to include analytical checkpoints to confirm each stage of the process.

Workflow Visualization

Caption: High-level workflow for protein modification and analysis.

Step-by-Step Methodology

A. Materials

-

Target Protein (e.g., Lysozyme, RNase A)

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sodium Bicarbonate (NaHCO₃)

-

Hydrochloric Acid (HCl) for pH adjustment

-

PD-10 Desalting Column (or equivalent for buffer exchange)

-

Mass Spectrometer (e.g., ESI-TOF or Orbitrap)

B. Procedure

-

Buffer Preparation (Self-Validation Point 1):

-

Prepare 100 mM Sodium Bicarbonate buffer.

-

Adjust the pH to 8.5 using HCl.

-

Validation: Confirm the final pH with a calibrated pH meter. Ensure the buffer is freshly prepared and free of amine contaminants.

-

-

Protein and Reagent Preparation (Self-Validation Point 2):

-

Dissolve the target protein in the pH 8.5 bicarbonate buffer to a final concentration of 1 mg/mL.

-

Prepare a 100 mM stock solution of this compound in anhydrous DMSO immediately before use. The hydrate is used to ensure stability and accurate weighing.

-

Validation: Confirm protein concentration using a BCA assay or by measuring A₂₈₀ absorbance with the correct extinction coefficient.

-

-

Modification Reaction:

-

Add the 4-chlorophenylglyoxal stock solution to the protein solution to achieve a 50-fold molar excess of the reagent over the protein. Calculation is key: determine the moles of protein first, then calculate the required volume of the glyoxal stock.

-

Incubate the reaction mixture at 37°C for 2 hours with gentle agitation.

-

-

Quenching and Purification (Self-Validation Point 3):

-

To stop the reaction, remove the excess, unreacted 4-chlorophenylglyoxal. This is crucial for preventing non-specific modifications during sample workup.

-

Equilibrate a PD-10 desalting column with a mass spectrometry-compatible buffer (e.g., 50 mM Ammonium Bicarbonate, pH 7.8).

-

Apply the reaction mixture to the column and elute the modified protein according to the manufacturer's protocol.

-

Validation: Monitor the elution profile at 280 nm. The protein should elute in the void volume, well-separated from the small molecule reagent.

-

C. Characterization and Validation

The ultimate validation of the modification is achieved through mass spectrometry. This provides irrefutable evidence of the covalent adduct and its precise location.

-

Intact Mass Analysis:

-

Infuse a small aliquot of the purified, modified protein into an ESI-MS.

-

Expected Outcome: Observe a mass increase corresponding to the addition of two 4-chlorophenylglyoxal molecules minus two water molecules per modified arginine.

-

Mass Shift Calculation:

-

MW of 4-Chlorophenylglyoxal (C₈H₅ClO₂): 168.58 g/mol

-

MW of Water (H₂O): 18.02 g/mol

-

Expected Mass Adduct: (2 * 168.58) - (2 * 18.02) = 301.12 Da per modified arginine.

-

-

-

Peptide Mapping (Bottom-Up Proteomics):

-

Denature, reduce, alkylate, and digest the modified protein with trypsin.

-

Analyze the resulting peptide mixture by LC-MS/MS.

-

Expected Outcome: Search the MS/MS data against the protein sequence, specifying a variable modification of +301.12 Da on arginine residues. The fragmentation pattern (b- and y-ions) will pinpoint the exact site of modification.[2][6]

-

| Analytical Technique | Purpose | Expected Result |

| ESI-MS (Intact Protein) | Confirm covalent modification | A mass shift of +301.12 Da (or multiples thereof) on the protein's molecular weight. |

| LC-MS/MS (Tryptic Digest) | Identify specific modification sites | Identification of peptides with arginine residues showing a +301.12 Da modification. |

| UV-Vis Spectrophotometry | Quick check of reaction progress | An increase in absorbance around 340 nm, characteristic of the phenylglyoxal-arginine adduct. |

Applications in Science and Drug Discovery

The ability to selectively target arginine opens up numerous applications for researchers.

-

Enzyme Mechanism Studies: Modifying arginine residues within the active site of an enzyme can abolish its activity, providing direct evidence for the residue's functional importance. By comparing the activity of the modified vs. unmodified enzyme, researchers can quantify the role of specific arginines in catalysis or substrate binding.

-

Protein-Protein Interaction Mapping: Arginine is often found at the heart of protein interaction interfaces. Chemical cross-linking experiments, which use bifunctional versions of glyoxals, can trap transient interactions by covalently linking two proteins via their arginine residues, allowing for the identification of binding partners.[8][9]

-

Development of Covalent Inhibitors: In drug development, converting a non-covalent inhibitor into a covalent one can significantly enhance its potency and duration of action. By incorporating a phenylglyoxal "warhead" onto a known ligand, a molecule can be designed to bind to its target protein and then form a permanent covalent bond with a nearby, accessible arginine residue.[3]

-

Bioconjugation and Probe Attachment: While 4-chlorophenylglyoxal itself is a simple modifying agent, derivatives like 4-azidophenylglyoxal are used to "plug" an azide handle onto a protein via arginine modification.[10][11] This azide can then be used in a highly specific "click chemistry" reaction to attach fluorescent dyes, biotin tags, or other molecular probes for imaging and affinity purification experiments.[2][11]

Conclusion

This compound is a robust and selective reagent for the chemical modification of arginine residues. Its mechanism of action, proceeding through the formation of a stable dihydroxyimidazolidine adduct, is well-understood and can be controlled through careful optimization of reaction conditions. When coupled with modern mass spectrometry techniques, this modification provides a powerful tool for probing protein function, mapping interactions, and designing next-generation therapeutics. The protocols and validation strategies outlined in this guide offer a comprehensive framework for the successful application of this versatile chemical tool in a modern research environment.

References

- 1. Triazolylphenylglyoxal Reagents: Bioconjugation [sigmaaldrich.com]

- 2. Arginine-Selective Chemical Labeling Approach for Identification and Enrichment of Reactive Arginine Residues in Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Expanding the Covalent Chemistry Toolbox: Arginine-Selective Probes for Functional Proteomics [escholarship.org]

- 4. The reactions of phenylglyoxal and related reagents with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Arginine Modifications by Methylglyoxal: Discovery in a Recombinant Monoclonal Antibody and Contribution to Acidic Species - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. New Advances in Cross-linking Mass Spectrometry Toward Structural Systems Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Insights on Chemical Crosslinking Strategies for Proteins [mdpi.com]

- 10. Arginine selective reagents for ligation to peptides and proteins | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

Part 1: Foundational Understanding of 4-Chlorophenylglyoxal Hydrate

An In-Depth Technical Guide: The Application of 4-Chlorophenylglyoxal Hydrate in Biochemical Research and Drug Discovery

Abstract

This compound is a bifunctional α-dicarbonyl reagent that has carved a niche in biochemistry and drug development as a highly selective chemical probe for the modification of arginine residues in proteins.[1][2] Its utility stems from the specific and stable reaction between its adjacent carbonyl groups and the guanidinium side chain of arginine. This modification effectively neutralizes the positive charge and introduces a bulky adduct, providing a powerful tool for elucidating the structural and functional roles of arginine in enzyme catalysis, protein-ligand interactions, and overall protein architecture.[1][2] This guide offers a comprehensive overview of this compound, detailing its chemical properties, mechanism of action, experimental protocols for its use, and its key applications for researchers, scientists, and drug development professionals.

Chemical and Physicochemical Profile

This compound, systematically named 2-(4-chlorophenyl)-2-oxoacetaldehyde hydrate, is a stable, crystalline solid at room temperature.[1][3] The hydrate form is crucial for its stability, as it prevents the self-polymerization that is common among anhydrous glyoxals.[1] Upon heating above 80°C, it undergoes a reversible dehydration to its anhydrous, liquid form.[1]

The molecule's reactivity is dominated by the two electrophilic carbonyl groups of the glyoxal moiety. The presence of a chlorine atom at the para-position of the benzene ring serves a critical electronic function; as an electron-withdrawing group, it increases the electrophilicity of the carbonyl carbons, enhancing their reactivity towards nucleophiles like the arginine guanidinium group compared to non-halogenated analogs.[1] This feature is also significant in medicinal chemistry, where halogenation can improve pharmacological properties such as membrane permeability and target binding affinity.[1][4][5]

Table 1: Key Properties of this compound

| Property | Value | Source(s) |

| Systematic Name | 2-(4-chlorophenyl)-2-oxoacetaldehyde;hydrate | [1][3] |

| Molecular Formula | C₈H₇ClO₃ | [1][3] |

| Molecular Weight | 186.59 g/mol | [1][3] |

| CAS Numbers | 4996-21-8, 859932-64-2 | [1][3] |

| Appearance | Light yellow to white solid | [6] |

| Solubility | Moderately soluble in polar solvents (water, ethanol, acetic acid) | [1] |

| Stability | Hydrate form is stable; prevents polymerization | [1] |

Part 2: The Core Application: Selective Modification of Arginine Residues

The Strategic Importance of Targeting Arginine

Arginine is a unique amino acid whose positively charged guanidinium group is a key player in a multitude of biological processes. It frequently participates in:

-

Electrostatic Interactions: Forming salt bridges that stabilize protein tertiary and quaternary structures.

-

Hydrogen Bonding: The guanidinium group can act as a donor for up to five hydrogen bonds, making it a critical component of specific molecular recognition events.

-

Enzyme Active Sites: It is often found in the catalytic or binding sites of enzymes, where it can interact with negatively charged substrates or cofactors.

-

Post-Translational Modifications: Arginine itself is a substrate for enzymatic modifications, such as citrullination by Protein Arginine Deiminases (PADs), which plays a role in gene regulation and autoimmune diseases.[7][8]

Targeting arginine for modification provides a more specific alternative to reagents that react with more abundant residues like lysine.[9] The relative scarcity of surface-exposed arginine residues often leads to a more homogenous product with fewer modifications per protein, simplifying analysis and preserving protein function.[9]

Mechanism of Action: The Glyoxal-Guanidinium Reaction

The primary biochemical utility of this compound is its ability to selectively and covalently modify the guanidinium group of arginine residues.[1] The reaction involves a nucleophilic attack from the guanidinium group on the two electrophilic carbonyl carbons of the glyoxal moiety. This proceeds through intermediates to form a stable, cyclic dihydroxyimidazolidine adduct.[2]

This modification has two profound consequences:

-

Charge Neutralization: The reaction consumes the guanidinium group, neutralizing the positive charge of the arginine side chain.[2] This is a critical perturbation for studying electrostatic interactions.

-

Steric Hindrance: The addition of the 4-chlorophenyl group introduces a bulky substituent, which can physically block binding sites or disrupt local protein structure.

Caption: Reaction of 4-Chlorophenylglyoxal with an arginine residue.

Part 3: Experimental Design and Protocols

Strategic Considerations for Experimental Setup

The decision to use this compound should be grounded in the experimental question. It is the reagent of choice when the goal is to specifically probe the function of arginine residues.

-

pH Control is Critical: The reaction is pH-dependent, as the guanidinium group must be sufficiently nucleophilic. The reaction is typically performed in buffers between pH 7.0 and 9.0. Below this range, the protonated guanidinium is less reactive, while higher pH can risk non-specific reactions and protein denaturation.

-

Molar Excess: A 10- to 100-fold molar excess of the reagent over the concentration of arginine residues is typically used to drive the reaction to completion. The exact ratio must be optimized empirically for each target protein.

-

Kinetics: The reaction rate can be monitored by assaying the loss of protein function (e.g., enzyme activity) or by analytical methods such as mass spectrometry.

Generalized Protocol for Protein Modification

This protocol provides a general framework. It is imperative that conditions are optimized for each specific protein and experimental goal.

-

Protein Preparation:

-

Dialyze the target protein extensively against a suitable buffer (e.g., 50 mM HEPES, pH 8.0) to remove any primary amines (like Tris) or other nucleophiles that could interfere with the reaction.

-

Determine the protein concentration accurately (e.g., via A280 or BCA assay).

-

-

Reagent Preparation:

-

Prepare a fresh stock solution of this compound (e.g., 100 mM) in the reaction buffer or a compatible organic solvent like ethanol immediately before use.

-

-

Modification Reaction:

-

In a microcentrifuge tube, combine the protein solution with the desired molar excess of the this compound stock solution.

-

Incubate the reaction at a controlled temperature (e.g., 25°C or 37°C) with gentle mixing.

-

Take aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes) to monitor the reaction progress.

-

-

Reaction Quenching (Optional but Recommended):

-

The reaction can be stopped by adding a scavenger for the excess glyoxal, such as an excess of free arginine or a primary amine-containing buffer like Tris, to a final concentration of ~50-100 mM.

-

-

Removal of Excess Reagent:

-

Immediately after the desired reaction time (or after quenching), remove the excess, unreacted this compound and byproducts. This is crucial to prevent further modification.

-

Effective methods include dialysis, buffer exchange using a desalting column, or tangential flow filtration.

-

Caption: General workflow for protein modification.

Validation of Arginine Modification

Confirmation of modification is essential for data interpretation.

-

Mass Spectrometry (MS): This is the most direct method. An increase in the protein's molecular weight corresponding to the mass of the adduct (C₈H₅ClO₂) confirms modification. Tandem MS (MS/MS) can identify the specific arginine residue(s) that have been modified.

-

Enzyme Activity Assays: For enzymes, a time-dependent loss of activity concurrent with incubation with the reagent strongly suggests that a modified arginine is critical for function.

-

Amino Acid Analysis: Hydrolysis of the modified protein followed by amino acid analysis will show a decrease in the relative amount of arginine.

Part 4: Applications in Research and Drug Development

Enzyme Mechanism and Active Site Mapping

A primary application is the identification of functionally essential arginine residues within an enzyme's active site. For example, treating the protease trypsin with this compound leads to an inhibition of its catalytic activity, directly implicating one or more arginine residues in its mechanism.[1] By correlating the rate of inactivation with the number of modified arginines, researchers can pinpoint residues crucial for substrate binding or catalysis.

Probing Protein-Ligand Interactions

Arginine residues are frequently involved in binding ligands, DNA/RNA, or other proteins through electrostatic and hydrogen-bonding interactions. Modifying specific arginine residues with this compound and then measuring the binding affinity (e.g., via surface plasmon resonance or isothermal titration calorimetry) can quantify the contribution of that residue to the binding energy.

Precursor in Medicinal Chemistry and Drug Discovery

Beyond its use as a protein modification agent, this compound serves as a valuable building block in synthetic organic chemistry. It has been used to synthesize novel heterocyclic compounds, such as triazine derivatives, which have demonstrated cytotoxic activity against various cancer cell lines.[1] In this context, the chloro-phenyl moiety is not just a reactive handle but a core component of the final pharmacophore, where the chlorine atom can enhance properties like cell permeability and target engagement.[1][4]

Part 5: Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions in a laboratory setting.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[3][10]

-

Handling: Always use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All work should be conducted in a well-ventilated chemical fume hood.

Part 6: Conclusion

This compound is a potent and specific tool for the biochemical investigation of arginine residues. Its well-defined mechanism of action and the significant functional consequences of the modification—charge neutralization and steric bulk—allow researchers to dissect the roles of arginine in protein structure, catalysis, and molecular recognition. From fundamental enzymology to the synthesis of novel therapeutic agents, this reagent provides a versatile platform for advancing our understanding of biological systems and developing new chemical entities.

References

- 1. This compound (4996-21-8) for sale [vulcanchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C8H7ClO3 | CID 15556731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. Protein arginine deiminase 4 antagonizes methylglyoxal-induced histone glycation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Peptidyl Arginine Deiminases: Detection and Functional Analysis of Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. luminixhealth.com [luminixhealth.com]

An In-depth Technical Guide to the Solubility of 4-Chlorophenylglyoxal Hydrate in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Significance of Solubility

4-Chlorophenylglyoxal hydrate, a bifunctional carbonyl compound, serves as a valuable reagent in various chemical syntheses and biological studies.[1] Its utility is particularly noted in the selective modification of arginine residues in proteins, a property that allows for the investigation of enzyme active sites and protein-ligand interactions.[1] The physical and chemical properties of this compound, particularly its solubility in different solvents, are critical parameters that dictate its application in experimental design, reaction conditions, and formulation development. An understanding of its solubility profile is paramount for achieving desired reaction kinetics, ensuring homogeneity, and enabling effective purification processes.

This technical guide provides a comprehensive overview of the solubility of this compound in a range of common laboratory solvents. We will delve into its physicochemical properties, present a detailed experimental protocol for solubility determination, and discuss the underlying principles that govern its solubility behavior.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility characteristics.

| Property | Value | Source |

| Molecular Formula | C₈H₇ClO₃ | [1][2] |

| Molecular Weight | 186.59 g/mol | [1][2] |

| CAS Number | 4996-21-8, 859932-64-2 | [1][2][3] |

| Appearance | Not explicitly stated, but related compounds are solids. | |

| Melting Point | Not Reported | [1] |

| Boiling Point | Decomposes upon heating. | [1] |

| pKa (Predicted) | 10.42 ± 0.41 | [4] |

Table 1: Key physicochemical properties of this compound.

The presence of a chlorine atom and two carbonyl groups in its structure suggests a molecule with moderate polarity. The hydrate form further influences its solubility, particularly in protic solvents. It is also important to note that this compound can undergo reversible dehydration at temperatures above 80°C to form the anhydrous liquid.[1]

Solubility Profile in Common Laboratory Solvents

The solubility of a compound is a function of the intermolecular forces between the solute and the solvent. "Like dissolves like" is a fundamental principle; polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents. The following table summarizes the known and predicted solubility of this compound in a variety of common laboratory solvents, categorized by their polarity.

| Solvent | Solvent Type | Predicted Solubility | Experimental Observation |

| Water | Polar Protic | 25 g/L (estimated)[1] | Moderate solubility is exhibited.[1] |

| Ethanol | Polar Protic | High | Moderate solubility is exhibited.[1] |

| Methanol | Polar Protic | High | Likely soluble |

| Acetic Acid | Polar Protic | High | Moderate solubility is exhibited.[1] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Likely soluble |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Likely soluble |

| Acetone | Polar Aprotic | Moderate to High | Likely soluble |

| Acetonitrile | Polar Aprotic | Moderate | Likely soluble |

| Tetrahydrofuran (THF) | Polar Aprotic | Moderate | Likely soluble |

| Dichloromethane (DCM) | Nonpolar | Low | Likely sparingly soluble |

| Chloroform | Nonpolar | Low | Likely sparingly soluble |

| Toluene | Nonpolar | Low | Likely insoluble |

| Hexane | Nonpolar | Very Low | Likely insoluble |

Table 2: Solubility of this compound in common laboratory solvents.

Expert Insights: The moderate solubility in polar protic solvents like water, ethanol, and acetic acid can be attributed to the ability of the hydrate and carbonyl groups to form hydrogen bonds with the solvent molecules.[1] In polar aprotic solvents such as DMSO and DMF, dipole-dipole interactions will be the primary driving force for dissolution. The limited solubility in nonpolar solvents is expected due to the significant difference in polarity between the solute and the solvent.

Experimental Protocol for Solubility Determination: A Self-Validating Approach

To ensure the accuracy and reliability of solubility data, a well-designed experimental protocol is crucial. The following method is a robust, self-validating system for determining the solubility of this compound. This protocol is based on the "excess solid" or shake-flask method, which is considered the gold standard for thermodynamic solubility measurements.[5]

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (of known purity)

-

Selected solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.

Methodology:

Step 1: Preparation of Saturated Solutions

-

Add an excess amount of this compound to a series of vials. The key is to ensure that undissolved solid remains after equilibration, indicating a saturated solution.

-

Add a known volume of the desired solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

Causality Behind Experimental Choices: Using an excess of the solid ensures that the solution reaches its saturation point. The extended equilibration time allows the dissolution process to come to a thermodynamic equilibrium, providing a true measure of solubility.

Step 2: Sample Preparation and Analysis

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

-

Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted solution using a validated analytical method to determine the concentration of this compound.

Trustworthiness of the Protocol: The filtration step is a critical control point. Any carryover of solid material will lead to erroneously high solubility values. The use of a validated analytical method for quantification ensures the accuracy of the final concentration measurement.

Step 3: Quantification by HPLC-UV

A reversed-phase HPLC method is a suitable technique for the quantification of this compound.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: Determined by UV-Vis spectral scan of a standard solution (typically the wavelength of maximum absorbance).

-

Calibration: Prepare a series of standard solutions of this compound of known concentrations. Generate a calibration curve by plotting the peak area against the concentration.

Self-Validation System: The linearity of the calibration curve (R² > 0.999) validates the analytical method's performance over the desired concentration range.

Step 4: Calculation of Solubility

Solubility (g/L) = Concentration from HPLC (g/L) x Dilution Factor

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the solubility determination protocol.

Caption: Experimental workflow for determining the solubility of this compound.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

-

Temperature: Solubility is generally temperature-dependent. For most solids, solubility increases with increasing temperature. However, this relationship should be determined experimentally.

-

pH: For compounds with ionizable groups, pH can significantly affect solubility. The predicted pKa of 10.42 suggests that this compound is a weak acid, and its solubility may increase in basic solutions.[4]

-

Purity of the Compound: Impurities can either increase or decrease the apparent solubility of a compound.

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities.

Conclusion and Future Perspectives

This guide has provided a detailed overview of the solubility of this compound, a critical parameter for its effective use in research and development. The provided experimental protocol offers a reliable method for determining its solubility in various solvents. Future work could involve a more extensive experimental determination of its solubility across a wider range of solvents and temperatures, as well as an investigation into the effect of pH on its solubility. Such data would be invaluable for optimizing its use in various applications, from organic synthesis to protein chemistry.

References

- 1. This compound (4996-21-8) for sale [vulcanchem.com]

- 2. This compound | C8H7ClO3 | CID 15556731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 4. This compound CAS#: 4996-21-8 [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Purification of 4-Chlorophenylglyoxal Hydrate

This document provides a comprehensive, field-proven guide for the synthesis, purification, and characterization of 4-Chlorophenylglyoxal hydrate (C₈H₇ClO₃). As a critical building block in medicinal chemistry and biochemical research, understanding the nuances of its preparation is paramount for ensuring high purity and yield, which directly impacts downstream applications such as the development of novel therapeutics.[1][2][3][4] This guide moves beyond a simple recitation of steps, delving into the causality behind procedural choices to equip researchers with a robust and reproducible methodology.

Strategic Overview: The Importance of this compound

This compound is an α-ketoaldehyde whose utility stems from its bifunctional reactivity.[1] The adjacent aldehyde and ketone groups allow it to serve as a versatile precursor in various multicomponent reactions for synthesizing complex heterocyclic structures.[3][4] The presence of a chlorine atom on the phenyl ring often enhances the biological activity of its derivatives, improving properties like membrane permeability.[1] Furthermore, it is a well-established reagent for the selective chemical modification of arginine residues in proteins, making it an invaluable tool for studying enzyme active sites and protein-ligand interactions.[1]

The compound exists predominantly as a stable hydrate, which prevents the self-polymerization common to anhydrous glyoxals.[1][5] This guide focuses on the synthesis of this stable, crystalline form.

Synthesis via Riley Oxidation: A Controlled Transformation

The most reliable and widely adopted method for synthesizing aryl glyoxals is the Riley oxidation, which involves the oxidation of a methylene group adjacent to a carbonyl using selenium dioxide (SeO₂).[6][7] This reaction, first reported in 1932, is exceptionally effective for converting substituted acetophenones into the corresponding 1,2-dicarbonyl compounds.[6]

The Underlying Mechanism

The causality of the Riley oxidation's success lies in its specific mechanism. The reaction initiates with the enol tautomer of the starting material, 4-chloroacetophenone, performing a nucleophilic attack on the electrophilic selenium center of SeO₂. This is followed by a series of rearrangements, including an ene reaction and a[8][9]-sigmatropic shift, and subsequent hydrolysis to yield the desired dicarbonyl product.[6][7][8] The selenium(IV) is reduced to elemental selenium(0), which precipitates from the reaction mixture as a characteristic red solid.

Quantitative Data for Synthesis

The following table outlines the stoichiometry for a typical laboratory-scale synthesis. Adjusting quantities for scale-up should maintain these molar ratios.

| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Quantity (for 100 mmol scale) |

| 4-Chloroacetophenone | C₈H₇ClO | 154.59 | 1.0 | 15.46 g |

| Selenium Dioxide | SeO₂ | 110.97 | 1.0 - 1.1 | 11.10 g - 12.21 g |

| 1,4-Dioxane | C₄H₈O₂ | 88.11 | Solvent | ~500 mL |

| Water | H₂O | 18.02 | ~1.1 | ~2.0 mL |

Step-by-Step Synthesis Protocol

Safety First: Selenium dioxide is highly toxic.[9] All operations must be conducted in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

-

Reactor Setup: Assemble a 1-L three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer.

-

Reagent Dissolution: To the flask, add 1,4-dioxane (~500 mL), selenium dioxide (1.1 eq.), and water (~2.0 mL). Heat the mixture to approximately 50-60°C with stirring until the SeO₂ completely dissolves, forming a clear solution. The small amount of water is crucial for solubilizing the SeO₂.[5]

-

Initiation of Reaction: Add 4-chloroacetophenone (1.0 eq.) to the solution in one portion.

-

Reflux: Heat the reaction mixture to reflux (approximately 101°C for dioxane) and maintain it for 4-6 hours with continuous stirring. The progress of the reaction is visually indicated by the formation of a red precipitate of elemental selenium.

-

Initial Work-up: After the reflux period, allow the mixture to cool slightly. Carefully decant the hot supernatant solution away from the precipitated selenium into a separate flask. This separation is a critical first purification step.

-

Solvent Removal: Remove the 1,4-dioxane and water from the decanted solution via rotary evaporation to obtain the crude 4-chlorophenylglyoxal as a viscous yellow-orange oil.

Synthesis Pathway Visualization

References

- 1. This compound (4996-21-8) for sale [vulcanchem.com]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Riley oxidation - Wikipedia [en.wikipedia.org]

- 7. adichemistry.com [adichemistry.com]

- 8. Selenium Dioxide | Chem-Station Int. Ed. [en.chem-station.com]

- 9. ch.ic.ac.uk [ch.ic.ac.uk]

An In-depth Technical Guide to 4-Chlorophenylglyoxal Hydrate for Advanced Research

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with 4-Chlorophenylglyoxal hydrate. It moves beyond basic data to provide actionable insights into its synthesis, reactivity, applications, and handling, grounded in established scientific principles.

Core Chemical Identity and Physicochemical Profile

This compound is a bifunctional carbonyl compound valued in organic synthesis and biochemical research. The hydrate form lends stability to the otherwise highly reactive α-oxoaldehyde moiety, preventing polymerization and facilitating easier handling and storage.[1] Its chemical identity is defined by a 4-chlorinated phenyl ring attached to a glyoxal group.

The presence of the chlorine atom at the para-position of the phenyl ring is critical; its electron-withdrawing nature enhances the electrophilicity of the adjacent carbonyl carbons, making the molecule a potent reactant for various nucleophilic additions and condensation reactions.[1]

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

|---|---|---|

| Primary CAS Number | 4996-21-8 | [1][2] |

| Alternate CAS Number | 859932-64-2 | [1][3][4] |

| Molecular Formula | C₈H₇ClO₃ | [1][3] |

| Molecular Weight | 186.59 g/mol | [1][3] |

| IUPAC Name | 2-(4-chlorophenyl)-2-oxoacetaldehyde;hydrate | [3] |

| EC Number | 815-240-9 | [1][3] |

| InChIKey | JTOCXCVDVKZPEB-UHFFFAOYSA-N |[3] |

Table 2: Key Physicochemical Properties

| Property | Value | Notes |

|---|---|---|

| Melting Point | 76 - 79 °C | The hydrate form is a stable solid at room temperature.[4] |

| Boiling Point | 142 °C at 167 hPa | Data corresponds to the anhydrous form after dehydration.[4] |

| Flash Point | 105 °C | [4] |

| Solubility | Moderately soluble in water, ethanol, and acetic acid. | The polar nature of the hydrate and carbonyl groups facilitates solubility in polar solvents.[1] |

| Thermal Stability | Undergoes reversible dehydration above 80°C to form the anhydrous liquid. | This property is crucial for reactions requiring the anhydrous form, which can be generated in situ.[1] |

Synthesis and Reaction Mechanism

The most established and reliable method for synthesizing phenylglyoxal derivatives, including the 4-chloro analog, is through the oxidation of the corresponding acetophenone. This approach offers high yields and a straightforward purification process.

Causality of the Method: The choice of 4-chloroacetophenone as the precursor is logical and efficient. The methyl group adjacent to the carbonyl is selectively oxidized to an aldehyde, yielding the desired glyoxal structure. Selenium dioxide (SeO₂) is the classic and highly effective oxidizing agent for this specific transformation. The reaction proceeds in a solvent like dioxane with a catalytic amount of water, and the final product is typically isolated as the stable hydrate.[5]

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development and Biochemistry

The utility of this compound stems from its two electrophilic carbonyl centers, which serve as versatile handles for constructing complex molecular architectures.

Heterocyclic Synthesis for Anticancer Agents

A primary application lies in its use as a synthon for nitrogen-containing heterocycles. For instance, it can be reacted with aminoguanidines in condensation reactions to produce triazine derivatives. Research has shown that such compounds exhibit cytotoxic activity against various cancer cell lines, including HCT-116, HeLa, and MCF-7.[1] The rationale behind its efficacy in this context is twofold: the rigid heterocyclic core provides a scaffold for pharmacophore presentation, and the lipophilic chlorine atom can enhance membrane permeability and target engagement.[1]

Covalent Modification of Proteins

In biochemistry, this compound is a well-established reagent for the selective chemical modification of arginine residues in proteins.[1] The reaction targets the nucleophilic guanidinium group of arginine. This specificity is exploited by researchers to:

-

Identify Active Site Residues: By treating an enzyme with this compound and observing a loss of activity, researchers can infer the presence of a critical arginine residue within the active site. For example, its use has been documented to inhibit trypsin by modifying key arginine residues.[1]

-

Probe Protein-Ligand Interactions: It can be used to map the binding surfaces of proteins and understand the role of specific arginine residues in molecular recognition.[1]

Caption: Mechanism of arginine residue modification by this compound.

Experimental Protocol: Synthesis of a Triazine Derivative

This protocol describes a representative synthesis using this compound as a building block. It is a self-validating workflow where successful execution can be monitored by TLC and confirmed by standard analytical techniques.

Objective: To synthesize a 6-(4-chlorophenyl)-1,2,4-triazin-5-amine derivative.

Materials:

-

This compound (1.0 eq)

-

Aminoguanidine hydrochloride (1.0 eq)

-

Sodium acetate (1.1 eq)

-

Ethanol (solvent)

-

Glacial acetic acid (catalyst)

Procedure:

-

Reactant Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (e.g., 1.87 g, 10 mmol) and aminoguanidine hydrochloride (e.g., 1.11 g, 10 mmol) in 50 mL of absolute ethanol.

-

Base Addition: Add sodium acetate (e.g., 0.90 g, 11 mmol) to the mixture. The sodium acetate acts as a base to neutralize the HCl salt of the aminoguanidine, liberating the free nucleophile.

-

Catalysis and Reflux: Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction. Heat the mixture to reflux and maintain for 4-6 hours.

-

Causality Insight: The acidic catalyst protonates a carbonyl oxygen, increasing its electrophilicity and accelerating the initial nucleophilic attack by the aminoguanidine.

-

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable solvent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting material spot indicates reaction completion.

-

Product Isolation: After completion, cool the reaction mixture to room temperature. A solid precipitate of the triazine product should form. If not, slowly add cold water to induce precipitation.

-

Purification: Collect the solid product by vacuum filtration and wash the filter cake with cold water, followed by a small amount of cold ethanol to remove impurities.

-

Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound using NMR, mass spectrometry, and IR spectroscopy to confirm its structure and purity.

Safety, Handling, and Storage

As a reactive chemical intermediate, this compound requires careful handling to ensure laboratory safety.

GHS Hazard Classification:

-

Acute Toxicity (Oral, Dermal, Inhalation): Category 4 - Harmful if swallowed, in contact with skin, or if inhaled.[3]

-

Skin Corrosion/Irritation: Category 2 - Causes skin irritation.[3][4]

-

Eye Damage/Irritation: Category 2A - Causes serious eye irritation.[3][4]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 - May cause respiratory irritation.[3][4]

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[4][6]

-

Gloves: Wear impervious chemical-resistant gloves (e.g., nitrile).[4]

-

Eye Protection: Use chemical safety goggles or a face shield.[4]

-

Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.[6]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[4]

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.[4][6]

-

For long-term stability, storage in a freezer at or below -20°C is recommended.

Conclusion

This compound is more than a simple chemical; it is a strategic tool for molecular construction and biochemical investigation. Its value lies in its predictable reactivity, the stabilizing effect of its hydrate form, and the advantageous electronic properties conferred by the chlorine substituent. For researchers in drug discovery and chemical biology, a thorough understanding of its properties and handling requirements is essential for leveraging its full potential in creating novel therapeutics and elucidating complex biological mechanisms.

References

A Guide to the Spectroscopic Characterization of 4-Chlorophenylglyoxal Hydrate

This technical guide provides an in-depth analysis of the spectroscopic data for 4-Chlorophenylglyoxal hydrate (CPGH), a compound of interest in synthetic chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes not just the data itself, but the scientific rationale behind its interpretation and the methodologies for its acquisition.

Introduction

This compound, systematically named 2-(4-chlorophenyl)-2-oxoacetaldehyde hydrate, is a derivative of phenylglyoxal.[1] Its molecular structure consists of a 4-chlorophenyl group attached to a glyoxal moiety, where the terminal aldehyde is stabilized as a geminal diol (hydrate). This hydration is a crucial feature, as it mitigates the high reactivity of the aldehyde group, preventing self-polymerization which is a common issue with anhydrous glyoxals.[1] The compound's molecular formula is C₈H₇ClO₃, and it has a molecular weight of 186.59 g/mol .[2][3] The precise characterization of its structure is paramount for its application in research and development, and this is where spectroscopic methods become indispensable.

This guide will walk through the expected and observed spectroscopic signatures of this compound, providing a framework for its unambiguous identification and quality control.

Molecular Structure and Spectroscopic Analysis Workflow

The structural features of this compound dictate its spectroscopic properties. The workflow for its characterization follows a logical progression from determining the proton and carbon framework to identifying functional groups and confirming the molecular weight.

Caption: Molecular Structure of this compound.

Caption: General Workflow for Spectroscopic Characterization.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Predicted and Experimental ¹H NMR Data

| Proton(s) | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic (ortho to C=O) | 7.9 - 8.2 | 8.05 - 8.20 | multiplet | 2H |

| Aromatic (ortho to Cl) | 7.4 - 7.6 | 7.45 - 7.52 | multiplet | 2H |

| Hydrate Methine (CH(OH)₂) | 5.8 - 6.2 | 5.92 | singlet | 1H |

| Hydroxyl (OH) | Variable | Not Reported | broad singlet | 2H |

Interpretation of the ¹H NMR Spectrum

The experimental ¹H NMR spectrum of this compound in CDCl₃ shows distinct signals that correspond to its molecular structure.

-

Aromatic Protons: The protons on the 4-chlorophenyl ring are split into two multiplets. The downfield multiplet, observed between 8.05 and 8.20 ppm , corresponds to the two protons ortho to the electron-withdrawing keto-group. The upfield multiplet, appearing between 7.45 and 7.52 ppm , is assigned to the two protons ortho to the chlorine atom. This splitting pattern is characteristic of a 1,4-disubstituted benzene ring.

-

Hydrate Methine Proton: A key signal is the singlet observed at 5.92 ppm . This corresponds to the methine proton of the hydrated aldehyde group (geminal diol). Its chemical shift is significantly downfield due to the deshielding effect of the adjacent carbonyl group and the two hydroxyl groups. The singlet multiplicity indicates no adjacent protons.

-

Hydroxyl Protons: The two hydroxyl protons of the geminal diol are expected to produce a broad singlet. Its chemical shift is highly variable and depends on factors like concentration and solvent. In the reported data, this signal was not specified, which is common for exchangeable protons.

Experimental Protocol: ¹H NMR

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Instrument Parameters (Typical for a 400 MHz Spectrometer):

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-32 (to ensure a good signal-to-noise ratio).

-

Acquisition Time: 3-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) as a reference.

-

Integrate the signals to determine the relative number of protons.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (ppm) |

| Ketone Carbonyl (C=O) | 190 - 200 |

| Hydrated Aldehyde Carbon (CH(OH)₂) | 90 - 100 |

| Aromatic C-Cl | 138 - 142 |

| Aromatic C-C=O | 133 - 137 |

| Aromatic CH (ortho to C=O) | 129 - 132 |

| Aromatic CH (ortho to Cl) | 128 - 131 |

Interpretation of the Predicted ¹³C NMR Spectrum

-

Carbonyl Carbons: Two distinct signals are expected for the two carbonyl-type carbons. The ketone carbonyl carbon is predicted to be the most downfield, in the range of 190-200 ppm . The hydrated aldehyde carbon (geminal diol) is expected to be significantly more shielded, appearing in the 90-100 ppm range, which is characteristic for acetal-like carbons.

-

Aromatic Carbons: Four signals are anticipated for the aromatic carbons due to the molecule's symmetry. The carbon attached to the chlorine atom (C-Cl) and the carbon attached to the glyoxal moiety (C-C=O) are quaternary and their signals will be less intense. The remaining two signals will correspond to the two pairs of equivalent aromatic CH carbons.

Experimental Protocol: ¹³C NMR

-

Sample Preparation:

-

Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in ~0.6 mL of deuterated solvent.

-

-

Instrument Parameters (Typical for a 100 MHz Spectrometer):

-

Pulse Program: Standard proton-decoupled ¹³C experiment.

-

Number of Scans: 512-1024 (or more, due to the low natural abundance of ¹³C).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-220 ppm.

-

-

Data Processing:

-

Similar to ¹H NMR, involving Fourier transformation, phasing, and referencing (e.g., CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted Characteristic IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (hydrate) | 3200 - 3500 | Strong, Broad |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C=O Stretch (ketone) | 1680 - 1700 | Strong |

| C=C Stretch (aromatic) | 1400 - 1600 | Medium |

| C-O Stretch (hydrate) | 1000 - 1200 | Strong |

| C-Cl Stretch | 700 - 800 | Strong |

Interpretation of the Predicted IR Spectrum

-

O-H Region: A prominent, broad absorption band is expected between 3200 and 3500 cm⁻¹ , characteristic of the O-H stretching vibrations of the geminal diol. Hydrogen bonding will contribute to the broadness of this peak.

-

Carbonyl Region: A strong, sharp absorption band between 1680 and 1700 cm⁻¹ is predicted for the C=O stretching of the ketone. This frequency is slightly lower than a typical aromatic ketone due to the electronic effects of the adjacent hydrated aldehyde group.

-

Aromatic Region: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C stretching bands will appear in the 1400-1600 cm⁻¹ region.

-

Fingerprint Region: The C-O stretching of the geminal diol will give rise to strong bands in the 1000-1200 cm⁻¹ region. A strong absorption for the C-Cl bond is also expected in the lower frequency region (700-800 cm⁻¹).

Experimental Protocol: FT-IR (KBr Pellet Method)

-

Sample Preparation:

-

Grind a small amount (1-2 mg) of this compound with ~100 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

The spectrum is typically recorded from 4000 to 400 cm⁻¹.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. Electron Ionization (EI) is a common technique for volatile organic compounds.

Predicted Mass Spectrum (Electron Ionization)

| m/z | Predicted Fragment Ion | Interpretation |

| 186/188 | [M]⁺ | Molecular ion peak (isotope pattern due to Cl) |

| 168/170 | [M - H₂O]⁺ | Loss of a water molecule from the hydrate |

| 139/141 | [C₇H₄ClO]⁺ | Alpha-cleavage, loss of CHO |

| 111 | [C₆H₄Cl]⁺ | Loss of CO from the 139/141 fragment |

| 75 | [C₆H₄]⁺ | Loss of Cl from the 111 fragment |

Interpretation of the Predicted Mass Spectrum

-

Molecular Ion: The mass spectrum of the anhydrous form (after in-source dehydration) is expected. The molecular ion peak [M]⁺ should appear at m/z 168 and 170 in a roughly 3:1 ratio, which is characteristic of a compound containing one chlorine atom. However, the hydrate may show a weak molecular ion at m/z 186 and 188. A more prominent peak is expected at m/z 168/170, corresponding to the loss of a water molecule.[7][8]

-

Fragmentation Pattern: The most significant fragmentation is likely to be alpha-cleavage, the breaking of the bond between the two carbonyl carbons.[9][10][11][12] This would result in the formation of a stable acylium ion at m/z 139/141 ([C₇H₄ClO]⁺). Further fragmentation of this ion by loss of a neutral carbon monoxide (CO) molecule would yield the 4-chlorophenyl cation at m/z 111.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

-

Ionization:

-

The sample is bombarded with a high-energy electron beam (typically 70 eV) in the ion source.

-

-

Mass Analysis:

-

The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

-

Detection:

-

The abundance of each fragment is measured by a detector, generating the mass spectrum.

-

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a comprehensive and complementary approach to the structural characterization of this compound. The ¹H NMR confirms the presence and connectivity of the aromatic and hydrated aldehyde protons. While experimental ¹³C NMR, IR, and MS data are not widely available, predictions based on established spectroscopic principles and data from analogous compounds provide a reliable framework for what to expect. This guide serves as a valuable resource for the identification and quality assessment of this important chemical entity in a research and development setting.

References

- 1. This compound (4996-21-8) for sale [vulcanchem.com]

- 2. This compound | C8H7ClO3 | CID 15556731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4996-21-8 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 4. fiveable.me [fiveable.me]

- 5. C13 NMR List of Chemical Shifts [users.wfu.edu]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. GCMS Section 6.11.4 [people.whitman.edu]

- 8. Benzaldehyde, 4-chloro- [webbook.nist.gov]

- 9. Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids) – Organic Chemistry Academy [ochemacademy.com]

- 10. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

- 11. youtube.com [youtube.com]

- 12. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]

An In-Depth Technical Guide to the Stability and Storage of 4-Chlorophenylglyoxal Hydrate

For researchers, scientists, and professionals in drug development, the integrity of chemical reagents is paramount. This guide provides a comprehensive overview of the stability and optimal storage conditions for 4-Chlorophenylglyoxal hydrate, a key building block and analytical reagent. Understanding its chemical liabilities is crucial for ensuring experimental reproducibility and the quality of downstream applications.

Introduction to this compound: A Profile

This compound, systematically named 2-(4-chlorophenyl)-2-oxoacetaldehyde hydrate, is a bifunctional carbonyl compound with the molecular formula C₈H₇ClO₃. Its structure features a 4-chlorinated phenyl ring attached to a glyoxal moiety, where the terminal aldehyde is stabilized as a geminal diol (hydrate). This hydration is a critical feature, as it mitigates the inherent reactivity of the aldehyde group, preventing the polymerization that is common in anhydrous α-ketoaldehydes.